molecular formula C8H7IN2O B1593160 3-Iodo-7-methoxy-1H-indazole CAS No. 351210-07-6

3-Iodo-7-methoxy-1H-indazole

Cat. No. B1593160
CAS RN: 351210-07-6
M. Wt: 274.06 g/mol
InChI Key: CDMLCUJEOMSFDX-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxy-1H-indazole, also known as 3-IMI, is a heterocyclic compound with a molecular formula of C7H7IN2O. It is a member of the indazole family and is commonly used as a building block for organic synthesis. 3-IMI is a highly versatile molecule with a range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis Methodologies

  • Rhodium(III)-Catalyzed Oxidative Annulation : A study presented a rhodium(III)-catalyzed intermolecular C-H amination technique for synthesizing indazoles, demonstrating the compatibility of various functional groups and offering moderate to good yields. This method underscores the synthetic utility of 3-Iodo-7-methoxy-1H-indazole derivatives in constructing complex indazole scaffolds (Ning Wang et al., 2019).

  • Palladium-Catalyzed Direct C7-Arylation : Research has shown that direct C7-arylation of indazoles with iodoaryls using palladium catalysis provides an efficient route to 3-substituted 1H-indazole derivatives, expanding the toolkit for modifying indazole cores and highlighting the versatility of this compound in organic synthesis (M. Naas et al., 2014).

Biological Activities

  • Antibacterial and Antiproliferative Effects : A body of work focuses on the development of iodo-triazole derivatives for their biological activities. For instance, the synthesis of novel triazolyl-steroidal derivatives demonstrated cytotoxic activity against various cancer cell lines, indicating the potential of this compound derivatives in medicinal chemistry (G. Schneider et al., 2015).

  • Cyclooxygenase-1 (COX-1) Imaging Agents : The synthesis of 1,5-diaryl-1H-1,2,4-triazoles for use as positron emission tomography (PET) radioligands targeting COX-1 in the brain, showcases the application of this compound derivatives in developing diagnostic tools for neuroinflammation and other conditions (S. Shrestha et al., 2018).

Material Science Applications

  • Electronically Active Materials : Research into the synthesis and properties of indazole-based electroactive materials reveals that derivatives of this compound exhibit high thermal stabilities and promising electrochemical and photoelectrical properties, underscoring their potential use in electronic devices (Monika Cekaviciute et al., 2012).

properties

IUPAC Name

3-iodo-7-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMLCUJEOMSFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(NN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630240
Record name 3-Iodo-7-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351210-07-6
Record name 3-Iodo-7-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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